molecular formula C14H22N2O2 B3332972 N-Isopropyl-N'-phenylhydrazine, N-BOC protected CAS No. 934391-36-3

N-Isopropyl-N'-phenylhydrazine, N-BOC protected

Cat. No.: B3332972
CAS No.: 934391-36-3
M. Wt: 250.34 g/mol
InChI Key: VDAJIHNXBJETLE-UHFFFAOYSA-N
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Description

N-Isopropyl-N'-phenylhydrazine, N-BOC protected (CAS: 934391-34-1) is a hydrazine derivative featuring a tert-butoxycarbonyl (BOC) protective group on the hydrazine nitrogen. This compound has a molecular weight of 222.286 g/mol and is typically supplied as a white powder with ≥97% purity . The BOC group enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical and organic synthesis. It is particularly valuable in transition metal-catalyzed coupling reactions, such as Pd-mediated cross-couplings with heteroaromatic triflates .

Properties

IUPAC Name

tert-butyl N-anilino-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(2)16(13(17)18-14(3,4)5)15-12-9-7-6-8-10-12/h6-11,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJIHNXBJETLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)OC(C)(C)C)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657231
Record name tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934391-36-3
Record name tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N’-phenylhydrazine, N-BOC protected typically involves the reaction of N-Isopropyl-N’-phenylhydrazine with a BOC-protecting reagent. The reaction is usually carried out under mild conditions to ensure the integrity of the protecting group. Common reagents used in this synthesis include di-tert-butyl dicarbonate (BOC2O) and a base such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-Isopropyl-N’-phenylhydrazine, N-BOC protected are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N’-phenylhydrazine, N-BOC protected can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of N-Isopropyl-N'-phenylhydrazine, N-BOC protected typically involves the reaction of N-Isopropyl-N'-phenylhydrazine with di-tert-butyl dicarbonate (a BOC-protecting reagent) under basic conditions. Common bases used include triethylamine (TEA) to facilitate the reaction while maintaining mild conditions to preserve the integrity of the protecting group.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can yield hydrazones or other oxidized derivatives using agents like hydrogen peroxide.
  • Reduction : Reducing agents such as lithium aluminum hydride can convert it into corresponding amines.
  • Substitution : The BOC group can be replaced by other functional groups through nucleophilic substitution reactions.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals. By protecting the amino group, researchers can selectively form desired bonds without unwanted side reactions.

Biochemical Studies

In biochemical research, this compound serves as a probe for studying enzyme mechanisms and interactions. Its ability to mask amino groups allows scientists to investigate specific pathways and interactions without interference from free amines.

Drug Development

The compound's properties make it a valuable tool in drug discovery and development. Its derivatives are explored for their potential therapeutic effects, particularly in creating novel compounds with biological activity.

Case Study: Synthesis of Heterocyclic Amino Acids

A notable application involves synthesizing methyl 3-(N-BOC-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. The study demonstrated that using this compound allowed for regioselective synthesis with high yields (up to 78%) when optimized under specific solvent conditions (e.g., ethanol) .

SolventYield (%)Regioselectivity (%)
Ethanol7899.5
AcetonitrileVariesModerate
Carbon TetrachlorideLowLow

Case Study: Enzyme Mechanism Probing

Research has utilized this compound to investigate enzyme mechanisms by selectively blocking amino functionalities in substrate analogs. This approach enabled clearer insights into catalytic mechanisms and substrate specificity .

Mechanism of Action

The mechanism of action of N-Isopropyl-N’-phenylhydrazine, N-BOC protected involves its interaction with specific molecular targets. The N-BOC group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Similar N-BOC Protected Hydrazines and Amines

Key Observations:
  • Synthetic Flexibility : N-Isopropyl-N'-phenylhydrazine, N-BOC, is synthesized via Pd-catalyzed coupling (58% yield), whereas N-BOC-4-bromoaniline achieves near-quantitative yields (98%) due to simpler direct protection. Substituted anilines with electron-withdrawing groups (e.g., nitro) often show reduced yields due to steric and electronic hindrance.
  • Deprotection Efficiency : Iodine-catalyzed deprotection under solvent-free conditions is universally effective for N-BOC groups, yielding >90% for diverse substrates. This contrasts with traditional acidic methods (e.g., TFA), which may require harsh conditions.

Reactivity and Functional Group Tolerance

  • Substituent Effects : Bulky substituents (e.g., isopropyl) on hydrazines enhance steric protection but may slow reaction kinetics compared to linear alkyl-BOC amines.
  • Catalytic Performance: Piperazine-based ZnO nano-catalysts accelerate N-BOC protection in benzoxazole synthesis, reducing reaction times by 30–50% compared to SiO₂-based catalysts.

Research Findings and Mechanistic Insights

Mechanistic Advantages of N-BOC Protection

  • Protection-Deprotection Synergy : The BOC group stabilizes intermediates during nucleophilic attacks (e.g., in benzoxazole synthesis) and is selectively removed without disrupting other functional groups.
  • Catalyst Compatibility : Iodine’s dual role as a Lewis acid and oxidant enables efficient deprotection under green chemistry principles, avoiding toxic reagents.

Limitations and Challenges

  • Yield Variability : Reactions involving nitroanilines or sterically hindered amines (e.g., entry 10 in) often fail due to poor nucleophilicity, highlighting the need for tailored catalysts.
  • Cost and Scalability : Pd-based coupling methods for N-Isopropyl-N'-phenylhydrazine, N-BOC, are less scalable than one-pot reductive aminations.

Biological Activity

N-Isopropyl-N'-phenylhydrazine, N-BOC protected (also referred to as N-Boc-protected hydrazine), is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

N-Isopropyl-N'-phenylhydrazine is characterized by the presence of an isopropyl group attached to one nitrogen and a phenyl group attached to the other nitrogen in the hydrazine structure. The N-BOC (tert-butoxycarbonyl) protection serves to enhance the stability of the compound during synthesis and manipulation in biological studies.

Synthesis Overview:

  • The N-BOC group can be introduced via standard carbamate formation techniques, which involve reacting the hydrazine with BOC anhydride or BOC chloride.
  • Deprotection of the N-BOC group can be achieved using mild reagents such as oxalyl chloride, allowing for selective removal without affecting other functional groups present in the molecule .

Biological Activity

The biological activity of this compound, has been investigated in several contexts:

  • Anticancer Activity :
    • Studies have shown that hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-Isopropyl-N'-phenylhydrazine have demonstrated inhibition of cell proliferation in human breast cancer cells .
    • A specific derivative was noted for its potency against Grp94, a chaperone protein involved in cancer cell survival, with an IC50 value of 0.22 µM .
  • Neuroprotective Effects :
    • Research indicates that certain hydrazine derivatives may provide neuroprotective benefits. In vivo studies have suggested that these compounds can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and DNA polymerase gamma, both of which are implicated in cancer progression and immune response modulation .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemResult/EffectReference
AnticancerHuman breast cancer cellsIC50 = 0.22 µM (Grp94 inhibitor)
NeuroprotectionNeuronal cell linesModulation of neurotransmitter levels
Enzyme inhibitionIDO1 and DNA Pol gammaDual inhibition observed

The mechanisms underlying the biological activities of N-Isopropyl-N'-phenylhydrazine involve several pathways:

  • Cell Cycle Arrest : Some studies suggest that hydrazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), these compounds may protect neuronal cells from oxidative damage.
  • Enzyme Interaction : The ability to inhibit specific enzymes suggests a competitive binding mechanism where the hydrazine moiety interacts with active sites on target proteins.

Q & A

Q. What are the standard methods for introducing the N-BOC protecting group to N-Isopropyl-N'-phenylhydrazine?

The N-BOC (tert-butoxycarbonyl) group is typically introduced via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in anhydrous THF. This reaction selectively protects the hydrazine’s primary amine while leaving secondary amines or other functional groups intact. The reaction proceeds under mild conditions (0–25°C) and is monitored by TLC or NMR to confirm completion .

Q. How can researchers verify successful N-BOC protection experimentally?

Successful protection is confirmed using ¹H/¹³C NMR (disappearance of the primary amine proton signal at δ ~2–3 ppm and appearance of BOC tert-butyl signals at δ ~1.4 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) can further validate the molecular weight increase corresponding to the BOC group (C₅H₉O₂, +101.12 g/mol) .

Q. What safety precautions are critical when handling N-BOC-protected hydrazines?

  • Use gloves, goggles, and lab coats to avoid skin/eye contact (risk of sensitization or irritation per GHS H317/H302 warnings).
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in a cool, dry place away from strong oxidizers, as BOC groups are susceptible to acidic or thermal degradation .

Advanced Research Questions

Q. How can selective deprotection of the N-BOC group be achieved in multi-functional intermediates?

Deprotection is typically performed with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hr). For systems with acid-sensitive groups (e.g., benzyl esters), alternative methods include:

  • Zn-mediated cleavage (1 equiv Zn, THF/H₂O, 50°C) to retain ester functionality .
  • Photocatalytic deprotection under mild conditions to avoid side reactions . Monitor reaction progress via LC-MS to ensure selectivity .

Q. What strategies mitigate side reactions during N-BOC deprotection in complex substrates?

  • Temperature control : Lower temperatures (0–5°C) slow down competing reactions like hydrolysis of esters.
  • Scavengers : Add triethylsilane (TES) to quench carbocation intermediates formed during BOC cleavage.
  • Stepwise deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential removal .

Q. How do steric and electronic effects influence the stability of N-BOC-protected hydrazines?

  • Steric hindrance : Bulky substituents (e.g., isopropyl groups) enhance stability by shielding the carbamate bond from nucleophilic attack.
  • Electronic effects : Electron-withdrawing groups (e.g., fluorophenyl) reduce electron density at the carbamate carbonyl, increasing resistance to hydrolysis. Stability is assessed via accelerated degradation studies (e.g., exposure to TFA/DCM at 25–40°C) .

Q. What analytical techniques resolve contradictions in reaction yields for N-BOC-protected intermediates?

  • HPLC-MS : Identifies byproducts (e.g., tert-butyl alcohol from premature BOC cleavage).
  • X-ray crystallography : Confirms structural integrity if unexpected stereochemistry is observed.
  • Reaction calorimetry : Detects exothermic side reactions (e.g., dimerization) impacting yields .

Methodological Considerations

Q. How can researchers optimize reaction conditions for large-scale synthesis of N-BOC-protected hydrazines?

  • Solvent selection : Use toluene or DCM for scalability and ease of removal.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc₂O reactions.
  • Process monitoring : In-line FT-IR or PAT (Process Analytical Technology) ensures real-time control of reaction endpoints .

Q. What are the limitations of N-BOC protection in hydrazine-based drug discovery?

  • Acid sensitivity : Limits compatibility with acidic coupling reagents (e.g., EDCI/HOBt).
  • Thermal instability : High-temperature reactions (>80°C) risk carbamate decomposition. Alternatives like Alloc (allyloxycarbonyl) or Fmoc groups may be preferable for specific applications .

Data Contradiction Analysis

Q. Why do some studies report incomplete BOC deprotection despite using standard TFA protocols?

Contradictions arise from:

  • Substrate-specific effects : Steric hindrance or hydrogen bonding in rigid scaffolds (e.g., piperidines) slows acid penetration.
  • Traces of water : Hydrolysis of TFA to less reactive species reduces efficiency.
    Solutions include prolonged reaction times (up to 24 hr) or microwave-assisted deprotection (60°C, 30 min) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Isopropyl-N'-phenylhydrazine, N-BOC protected
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